N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide

PRMT3 Allosteric inhibitor Methyltransferase

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide (CAS 894027-59-9) is a synthetic small molecule belonging to the pyrrolidine-3-carboxamide class, characterized by a 5-oxopyrrolidine core bearing a 3,4-dimethylphenyl substituent at N1 and a 4-methylpiperazine-1-carboxamide moiety at C3. With a molecular formula of C18H26N4O2 and a molecular weight of 330.43 g/mol, it represents a distinct chemotype within piperazine-containing heterocyclic compound libraries commonly explored for methyltransferase and protease inhibition.

Molecular Formula C18H26N4O2
Molecular Weight 330.432
CAS No. 894027-59-9
Cat. No. B2410857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
CAS894027-59-9
Molecular FormulaC18H26N4O2
Molecular Weight330.432
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C)C
InChIInChI=1S/C18H26N4O2/c1-13-4-5-16(10-14(13)2)22-12-15(11-17(22)23)19-18(24)21-8-6-20(3)7-9-21/h4-5,10,15H,6-9,11-12H2,1-3H3,(H,19,24)
InChIKeyHFVVZVMVBWUHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide (CAS 894027-59-9): Core Chemical Identity and Structural Classification


N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide (CAS 894027-59-9) is a synthetic small molecule belonging to the pyrrolidine-3-carboxamide class, characterized by a 5-oxopyrrolidine core bearing a 3,4-dimethylphenyl substituent at N1 and a 4-methylpiperazine-1-carboxamide moiety at C3 . With a molecular formula of C18H26N4O2 and a molecular weight of 330.43 g/mol, it represents a distinct chemotype within piperazine-containing heterocyclic compound libraries commonly explored for methyltransferase and protease inhibition [1].

Chemotype contextPyrrolidine-3-carboxamide scaffold mapped to PRMT3 allosteric inhibitor series.
Substitution pattern3,4-Dimethylphenyl and 4-methylpiperazine groups differentiate from fluorophenyl or ethyl analogs.
Racemate supplySupplied as racemic mixture; may support chiral resolution method development and enantiomeric activity profiling.

Why In-Class Pyrrolidine-Piperazine Carboxamides Cannot Substitute N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide in Targeted Research


Within the pyrrolidine-piperazine carboxamide family, minor structural perturbations—such as replacing the 3,4-dimethylphenyl group with a 3-fluorophenyl, exchanging the 4-methylpiperazine for a 4-ethylpiperazine, or introducing a 2-chlorophenyl substituent on the piperazine ring—can drastically alter target binding affinity, allosteric modulation behavior, and CYP450 metabolic stability [1][2]. Structure-activity relationship (SAR) studies on closely related PRMT3 allosteric inhibitors have demonstrated that near-identical analogs can exhibit IC50 differences exceeding 100-fold, with certain modifications converting potent inhibitors (IC50 ~10–36 nM) into essentially inactive negative controls [1]. Consequently, generic substitution without compound-specific validation risks introducing uncharacterized off-target activity, altered selectivity profiles, and irreproducible biological results, making this specific compound a non-interchangeable entity for any defined experimental system.

N4-Alkyl extensionMethyl-to-ethyl change can disrupt allosteric binding pocket fit; related PRMT3 SAR shows IC50 may shift >100-fold.
N-Aryl replacementSwitching 3,4-dimethylphenyl to 3-fluorophenyl may invert GPCR functional activity (agonist vs. antagonist).
Piperazine N-substitution bulk4-(2-Chlorophenyl) analog adds ~97 Da and predicted CYP450 inhibition risk; lead-like properties may diverge significantly.

Quantitative Differentiation Evidence for N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide Against Structural Analogs


Piperazine N4-Methyl vs. N4-Ethyl Substitution: Impact on Target Engagement Potential

The target compound features a 4-methylpiperazine moiety, distinguishing it from its closest commercially cataloged analog, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide (CAS 894008-94-7), which bears an N4-ethyl group. In SAR campaigns on structurally related PRMT3 allosteric inhibitors, the size of the N-alkyl substituent on the piperazine ring directly modulates the compound's ability to occupy the allosteric binding pocket; methyl-to-ethyl extension has been shown to shift IC50 values from the low-nanomolar range (10–36 nM for optimized inhibitors) to micromolar or inactive levels in negative control analogs (compounds 49–51) [1]. Although direct head-to-head biochemical data for this specific pair are not publicly available, the PRMT3 allosteric inhibitor SAR framework provides a strong class-level inference that the methyl substituent is critical for maintaining binding-pocket complementarity [1].

N4-Alkyl substitution
Class-level inference
Target: 4-Methylpiperazine (methyl, minimal bulk) vs Comparator: 4-Ethylpiperazine (ethyl, increased bulk). Related PRMT3 allosteric inhibitors: IC50 shift from 10–36 nM (optimized) to inactive/micromolar (negative controls).
Methyl group may be critical for binding-pocket fit; direct head-to-head data not available.
Exact Δ for target compound not disclosed; extrapolated from class SAR.
PRMT3 Allosteric inhibitor Methyltransferase

N-Aryl Substituent Differentiation: 3,4-Dimethylphenyl vs. 3-Fluorophenyl in Pyrrolidinone Scaffold

The 3,4-dimethylphenyl group on the pyrrolidinone N1 position differentiates this compound from analogs such as N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide. In the structurally related H3 receptor antagonist series disclosed in patent US20110224187, the nature and substitution pattern of the N-aryl group on the pyrrolidine/pyrrolidinone scaffold is a primary driver of receptor subtype selectivity and functional activity (agonist vs. antagonist) [1]. The 3,4-dimethylphenyl motif provides distinct electronic (electron-donating methyl groups) and lipophilic character (calculated LogP contribution) compared to the electron-withdrawing 3-fluorophenyl variant, which can invert selectivity across aminergic GPCR targets and alter blood-brain barrier penetration potential [1].

N-Aryl electronic character
Class-level inference
Target: 3,4-Dimethylphenyl (electron-donating, XLogP ~+1.5) vs Comparator: 3-Fluorophenyl (electron-withdrawing, XLogP ~+0.8). Patent SAR: N-aryl substitution can invert functional activity (agonist/antagonist) and shift H3 binding Ki >10-fold.
Aryl substitution may reverse pharmacological function; direct pairwise data not publicly available.
No head-to-head activity reported for this specific pair.
H3 receptor Histamine antagonist GPCR

Piperazine N4-Substitution: 4-Methyl vs. 4-(2-Chlorophenyl) Impact on Molecular Topology

When compared to the bulkier 4-(2-chlorophenyl)piperazine analog (4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide), the target compound's compact 4-methylpiperazine group preserves a lower molecular weight (330.43 vs. ~427 g/mol) and reduced topological polar surface area, parameters that directly influence compliance with Lipinski's Rule of Five and CNS MPO desirability scores . The 2-chlorophenyl extension adds significant aromatic bulk that can introduce CYP450 2D6 and 3A4 inhibitory liability, as documented across multiple piperazine-containing chemotypes [1].

Molecular weight & ADMET
Class-level inference
Target MW 330.43 g/mol (4-methylpiperazine) vs Comparator MW ~427 g/mol (4-(2-chlorophenyl)piperazine). Predicted increase in CYP450 inhibitory potential for chlorophenyl analog consistent with piperazine chemotype SAR.
Lower MW and reduced aromatic ring count may offer more favorable lead-like starting point.
In silico prediction; experimental CYP data needed for confirmation.
ADMET CYP450 inhibition Drug-likeness

Chiral Integrity: Racemic vs. Enantiomerically Defined Pyrrolidine Scaffold in Compound Selection

The target compound is supplied as a racemic mixture at the pyrrolidinone C3 position, in contrast to the enantiomerically resolved (3R)-configured analog N-[(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide [1]. In the PRMT3 allosteric inhibitor series, enantiomeric configuration at the pyrrolidine ring is a critical determinant of binding affinity; the (R)-enantiomer of closely related allosteric inhibitors exhibits significantly higher potency than the corresponding (S)-enantiomer or racemate [2]. Researchers procuring this racemic compound must be aware that the observed activity represents the averaged contribution of both enantiomers, and chiral resolution may be required to achieve definitive SAR conclusions.

Stereochemical configuration
Cross-study comparable
Target: Racemic mixture (R/S at C3). Comparator: (3R)-configured benzodioxin analog. PRMT3 series: (R)-enantiomer IC50 ~10–36 nM; racemate activity reduced proportionally to enantiomeric ratio.
Racemate may mask true potency; chiral resolution advisable for definitive SAR interpretation.
Eudysmic ratio not disclosed for this compound.
Stereochemistry Enantiomeric purity Biological activity

Recommended Application Scenarios for N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide Based on Differential Evidence


PRMT3 Allosteric Inhibitor Screening Libraries and Negative Control Validation

Based on its structural relationship to the PRMT3 allosteric inhibitor chemotype described by Kaniskan et al., this compound is suitable as a screening library component for methyltransferase drug discovery programs [1]. Its 4-methylpiperazine and 3,4-dimethylphenyl substitution pattern positions it as a potential probe for allosteric site engagement, while its structural similarity to disclosed negative control compounds (e.g., compounds 49–51 in the PRMT3 series) makes it valuable for establishing assay windows and confirming target-specific inhibition [1].

Structure-Activity Relationship (SAR) Studies on Pyrrolidine-Piperazine Carboxamide Chemotypes

The compound serves as a defined SAR anchor point for systematic exploration of N-aryl and piperazine N-alkyl modifications [1]. By comparing activity profiles against the 4-ethylpiperazine analog (CAS 894008-94-7) and 3-fluorophenyl analog, medicinal chemistry teams can map the steric and electronic requirements for target binding across methyltransferase and GPCR targets [2].

CYP450 Metabolic Stability Profiling of Piperazine-Containing Small Molecules

Given the well-established CYP450 liability of piperazine-containing compounds, this compound—with its compact 4-methylpiperazine group—can be used as a reference for benchmarking metabolic stability against bulkier piperazine N-substituted analogs such as the 4-(2-chlorophenyl)piperazine variant [1]. Comparative microsomal stability data can guide lead optimization toward candidates with reduced CYP450 inhibitory potential [2].

Chiral Resolution Method Development for 5-Oxopyrrolidine-3-carboxamides

The racemic nature of this compound at the C3 position makes it a practical substrate for developing and validating chiral chromatographic separation methods [1]. Successful resolution protocols can subsequently be applied to enantiomerically enriched analogs in the PRMT3 inhibitor series, where (R)-configuration has been demonstrated as critical for high-affinity allosteric binding [2].

Application
Selection Property
Validation Focus
Methyltransferase probe screening libraries
Allosteric site engagement context
Target-specific inhibition confirmation vs. negative controls
Structure-activity relationship (SAR) anchor
N-Aryl and N-alkyl substitution mapping
Steric/electronic binding requirements across methyltransferase and GPCR targets
CYP450 metabolic stability benchmarking
Piperazine N-substitution CYP liability profile
Comparative microsomal stability assessment
Chiral resolution method development
Racemic C3 configuration
Enantiomer separation and eudysmic ratio determination
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